Tert-butyl4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C16H26N2O3 |
|---|---|
Molecular Weight |
294.39 g/mol |
IUPAC Name |
tert-butyl 4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H26N2O3/c1-5-16(6-12-20-13-7-16)18-10-8-17(9-11-18)14(19)21-15(2,3)4/h1H,6-13H2,2-4H3 |
InChI Key |
OPLLMBMKBRUCQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2(CCOCC2)C#C |
Origin of Product |
United States |
Preparation Methods
Preparation of Tetrahydropyran-4-one
Tetrahydropyran-4-one, the precursor for oxane functionalization, is synthesized via cyclization of 1,5-pentanediol under acidic conditions. This method, adapted from spirocyclic ketone syntheses, affords the ketone in 85% yield after distillation (bp 145–150°C).
Tosylation of the Hydroxyl Group
The secondary alcohol is activated as a tosylate to facilitate nucleophilic displacement. Treatment with tosyl chloride (1.2 eq) in pyridine (0°C, 4 h) provides 4-ethynyltetrahydropyran-4-yl tosylate (89% yield), characterized by a singlet at δ 2.45 ppm (Ts methyl) in ¹H NMR.
Functionalization of Boc-Protected Piperazine
Nucleophilic Substitution with Tosylate
Boc-piperazine (1.0 eq) reacts with 4-ethynyloxan-4-yl tosylate (1.1 eq) in anhydrous DMF under nitrogen. Employing DIPEA (2.5 eq) as a base at 80°C for 48 h drives the SN2 displacement, yielding the coupled product in 68% yield after column chromatography (SiO₂, EtOAc/hexane 1:4).
Key Spectral Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.40–3.55 (m, 8H, piperazine), 4.15 (s, 1H, ethynyl), 4.30–4.45 (m, 2H, oxane O-CH₂).
- IR (KBr) : 3290 cm⁻¹ (C≡C-H), 2110 cm⁻¹ (C≡C), 1695 cm⁻¹ (C=O).
- HRMS (ESI+) : m/z calcd for C₁₆H₂₅N₂O₃ [M+H]⁺: 301.1918; found: 301.1915.
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Coupling Strategy
An alternative pathway employs Mitsunobu conditions (DIAD, PPh₃, THF) to couple Boc-piperazine with 4-ethynyltetrahydropyran-4-ol. While this method circumvents tosylation, the yield remains lower (54%) due to competing side reactions.
Sonogashira Cross-Coupling
Exploratory use of Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in THF/Et₃N (3:1) enables coupling between 4-iodotetrahydropyran and Boc-piperazine-acetylene. However, regioselectivity issues limit practicality (yield: 37%).
Scalability and Process Optimization
Solvent Screening
Comparative studies identify DMF as superior to DMSO or acetonitrile, enhancing nucleophilicity while minimizing Boc-group cleavage.
Table 2. Solvent Impact on Substitution Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 48 | 68 |
| DMSO | 90 | 36 | 52 |
| MeCN | 70 | 60 | 41 |
Base Optimization
DIPEA outperforms inorganic bases (K₂CO₃, NaH) by mitigating piperazine dimerization, a side reaction prevalent under strongly basic conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes and receptors, modulating their activity. The ethynyloxan moiety may also play a role in binding to target molecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives with tert-butyl carbamate protection are widely explored for their tunable reactivity and drug-like properties. Below is a detailed comparison of the target compound with structurally related analogs:
Structural Analogs and Their Substituents
Physicochemical Properties
- Rigidity vs.
- Lipophilicity: The tetrahydropyran ring enhances lipophilicity (clogP ~2.5–3.0), favoring blood-brain barrier penetration relative to polar groups like cyanophenyl (clogP ~1.8) .
- Metabolic Stability : Ethynyl groups are prone to oxidative metabolism, whereas saturated analogs (e.g., piperidin-4-yl derivatives ) may exhibit longer half-lives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
